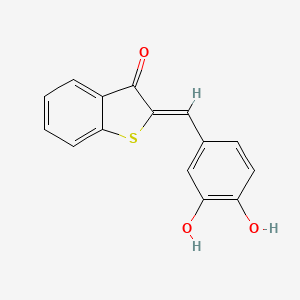

2-(3,4-dihydroxybenzylidene)-1-benzothiophen-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a derivative of benzothiophene, which is a type of heterocyclic compound. It also appears to have a benzylidene moiety attached to it, which is a type of functional group often found in organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “2-(3,4-dihydroxybenzylidene)malononitrile” have been synthesized and studied for their anti-melanogenic activities . Another related compound, “1-(3,4-dihydroxybenzylidene)thiosemicarbazide”, and its nickel(II) and iron(II) complexes have been prepared using 1:1 and 1:2 metal-to-ligand reactant ratios .Molecular Structure Analysis

The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. For instance, a related compound “4-(2-(3,4-Dihydroxybenzylidene)hydrazinyl)benzoic acid” contains a total of 33 bonds, including 21 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular formula, molecular weight, and other characteristics. For example, a related compound “2-[({4-[(2E)-2-(3,4-Dihydroxybenzylidene)hydrazino]-3-nitrophenyl}sulfonyl)amino]benzoic acid” has a molecular formula of C20H16N4O8S, an average mass of 472.428 Da, and a mono-isotopic mass of 472.068878 Da .Wirkmechanismus

Target of Action

The primary target of the compound 2-(3,4-dihydroxybenzylidene)-1-benzothiophen-3(2H)-one is tyrosinase , a key player in ultraviolet-induced melanogenesis . Tyrosinase is responsible for the production of melanin, a pigment that gives color to our skin, hair, and eyes.

Mode of Action

The compound interacts with tyrosinase by directly binding to it. Docking simulation showed that the compound can form two hydrogen bonds with GLY281 and ASN260 residues, and via three hydrophobic interactions with VAL283, PHE264, and ALA286 residues in the tyrosinase binding pocket . This interaction likely contributes to its inhibitory effect on tyrosinase. It is a competitive inhibitor of tyrosinase, as shown by Lineweaver-Burk and Cornish-Bowden plots .

Pharmacokinetics

The compound’s high gi absorption and low skin permeation suggest that it may have good bioavailability .

Result of Action

The compound’s inhibitory action on tyrosinase leads to a notable decrease in melanin accumulation. This has been observed in B16F10 cells, where treatment with the compound significantly reduced alpha-melanocyte-stimulating hormone-induced melanin accumulation without toxicity . It also decreased melanin accumulation in a human skin model .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(3,4-dihydroxybenzylidene)-1-benzothiophen-3(2H)-one M in lab experiments include its natural origin, low toxicity, and potential therapeutic properties. However, the limitations include the low yield from natural sources and the need for a synthesis method to produce larger quantities of the compound.

Zukünftige Richtungen

For the study of 2-(3,4-dihydroxybenzylidene)-1-benzothiophen-3(2H)-one M include further investigation of its mechanism of action and potential therapeutic properties, exploring its use in combination with other compounds, and developing more efficient synthesis methods.

Synthesemethoden

2-(3,4-dihydroxybenzylidene)-1-benzothiophen-3(2H)-one M can be extracted from the leaves of mulberry trees, but the yield is low. Therefore, researchers have developed a synthesis method to produce this compound M in larger quantities. The synthesis method involves the reaction of 2-acetylbenzo[b]thiophene with 3,4-dihydroxybenzaldehyde in the presence of a catalyst. The product is then purified using column chromatography to obtain pure this compound M.

Wissenschaftliche Forschungsanwendungen

2-(3,4-dihydroxybenzylidene)-1-benzothiophen-3(2H)-one M has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. This compound M has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Biochemische Analyse

Biochemical Properties

The compound 2-(3,4-dihydroxybenzylidene)-1-benzothiophen-3(2H)-one interacts with the enzyme tyrosinase . It binds directly to tyrosinase, forming two hydrogen bonds with GLY281 and ASN260 residues, and via three hydrophobic interactions with VAL283, PHE264, and ALA286 residues in the tyrosinase binding pocket . This interaction contributes to its inhibitory effect on tyrosinase .

Cellular Effects

In cellular contexts, this compound has been shown to decrease alpha-melanocyte-stimulating hormone-induced melanin accumulation in B16F10, HaCat, and Hs27 cells without toxicity . It also decreased melanin accumulation in a human skin model .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to tyrosinase, which inhibits the enzyme’s activity . Lineweaver-Burk and Cornish-Bowden plots showed that it is a competitive inhibitor of tyrosinase .

Eigenschaften

IUPAC Name |

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzothiophen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3S/c16-11-6-5-9(7-12(11)17)8-14-15(18)10-3-1-2-4-13(10)19-14/h1-8,16-17H/b14-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFCZVJGQHEBMO-ZSOIEALJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5911177.png)

![2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate](/img/structure/B5911185.png)

![4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5911202.png)

![3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-3-oxopropanoic acid](/img/structure/B5911220.png)

![2-(2,5-dimethyl-1H-indol-3-yl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911225.png)

![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911228.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B5911238.png)

![N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B5911262.png)